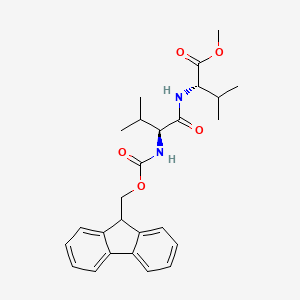

Fmoc-Val-Val-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H32N2O5 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C26H32N2O5/c1-15(2)22(24(29)27-23(16(3)4)25(30)32-5)28-26(31)33-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-23H,14H2,1-5H3,(H,27,29)(H,28,31)/t22-,23-/m0/s1 |

InChI Key |

CERZAMKTZMOCKR-GOTSBHOMSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Fmoc-Val-Val-OMe: A Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties of Nα-Fmoc-L-valyl-L-valine methyl ester (Fmoc-Val-Val-OMe). The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties can be theoretically calculated, specific experimental data for this dipeptide methyl ester is not widely available in the public domain. Data for the constituent protected amino acid, Fmoc-Val-OH, is provided for reference.

| Property | Value (this compound) | Reference Value (Fmoc-Val-OH) |

| Molecular Formula | C28H36N2O5 | C20H21NO4 |

| Molecular Weight | 480.60 g/mol (Calculated) | 339.39 g/mol [1][2][3] |

| Appearance | White to off-white crystalline powder (Predicted) | White to off-white crystalline powder[4] |

| Melting Point (°C) | Not available | 143-145[3][5] |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and NMP (Predicted)[4][6][7] | Soluble in DMF, DMSO, NMP[4][6][7] |

| Optical Rotation [α]D | Not available | -17.5° (c=1, DMF)[5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method offers advantages such as milder reaction conditions compared to Boc chemistry, making it suitable for a wide range of peptides, including those with sensitive modifications.[8][9][10]

General Experimental Protocol for Solid-Phase Synthesis

A general workflow for the solid-phase synthesis of this compound is outlined below. This process involves the sequential coupling of Fmoc-protected amino acids to a solid support resin, followed by cleavage and purification.

Detailed Steps:

-

Resin Preparation: A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin with L-valine methyl ester, is swelled in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group from the resin-bound valine is removed using a solution of 20% piperidine in DMF.[11] The completion of this step can be monitored by a colorimetric test, such as the Kaiser test or by monitoring the UV absorbance of the dibenzofulvene-piperidine adduct.[12]

-

Amino Acid Coupling: The second amino acid, Fmoc-Val-OH, is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF or NMP.[13] This activated amino acid is then added to the resin to form the peptide bond.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

-

Final Fmoc Deprotection: The Fmoc group of the N-terminal valine is removed as described in step 2.

-

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified this compound is characterized to confirm its identity and purity.

Characterization Methods

The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the purity of the final product. A typical method would involve a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA). Purity of ≥99.0% is often desired for research applications.[14]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide. For this compound, the expected monoisotopic mass would be calculated and compared with the experimental value obtained from techniques like Electrospray Ionization (ESI-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

References

- 1. Fmoc-Val-OH | 68858-20-8 | FF15880 | Biosynth [biosynth.com]

- 2. FMOC-L-valine | C20H21NO4 | CID 688217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc-Val-OH = 98.0 HPLC 68858-20-8 [sigmaaldrich.com]

- 4. Fmoc-Val-OH - SRIRAMCHEM [sriramchem.com]

- 5. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. peptide.com [peptide.com]

- 8. altabioscience.com [altabioscience.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 14. Fmoc-Val-OH [cem.com]

- 15. FMOC-L-Valine(68858-20-8) 1H NMR [m.chemicalbook.com]

A Technical Guide to Fmoc-Val-Val-OMe: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the N-α-Fmoc-protected dipeptide methyl ester, Fmoc-Val-Val-OMe. It covers the essential physicochemical properties, a detailed experimental protocol for its synthesis via solid-phase peptide synthesis (SPPS), and its applications in scientific research and pharmaceutical development.

Core Properties of this compound

This compound is a synthetic dipeptide derivative. The N-terminus is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it a key building block in modern peptide chemistry. The C-terminus is esterified as a methyl ester (-OMe). Quantitative data for the compound and its primary constituent, Fmoc-Val-OH, are summarized below.

| Property | Value | Reference / Method |

| Compound Name | This compound | - |

| Molecular Formula | C₂₆H₃₂N₂O₅ | Calculation |

| Molecular Weight | 452.55 g/mol | Calculation |

| Appearance | Expected to be a white solid | Inference |

| Solubility | Soluble in DMF, DMSO, NMP | Inference[1] |

| Storage Temperature | 2-8°C, protected from moisture | [1][2] |

| Related Precursor | Fmoc-Val-OH | - |

| CAS Number | 68858-20-8 | [1][3] |

| Molecular Formula | C₂₀H₂₁NO₄ | [1][4] |

| Molecular Weight | 339.39 g/mol | [1][3][4] |

| Melting Point | 143-145 °C | [2] |

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound can be efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

This protocol outlines the synthesis of this compound on a 2-chlorotrityl chloride (2-CTC) resin, which is suitable for producing C-terminal methyl esters.

Materials and Reagents:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-Val-OH[1]

-

H-Val-OMe·HCl (Valine methyl ester hydrochloride)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Methanol (B129727) (MeOH)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Preparation and First Amino Acid Loading:

-

Swell the 2-CTC resin in DCM for 30-60 minutes in a reaction vessel.

-

Drain the DCM.

-

Dissolve Fmoc-Val-OH (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM.

-

Add the solution to the resin and agitate for 2-4 hours.

-

To cap any remaining unreacted sites on the resin, add a small amount of methanol and agitate for 30 minutes.

-

Wash the resin sequentially with DCM and DMF to remove excess reagents.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Second Amino Acid Coupling:

-

In a separate vial, pre-activate the second amino acid by dissolving Fmoc-Val-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and allow it to react for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Cleavage from Resin:

-

To cleave the dipeptide from the resin while forming the methyl ester, suspend the resin in a solution of 1-2% TFA in DCM. The mild acidic conditions of this cleavage cocktail cleave the peptide from the 2-CTC resin.

-

Alternatively, the peptide can be cleaved and then esterified in a separate step using methanol with a catalyst like thionyl chloride. However, direct cleavage from a highly acid-labile resin into a solution containing methanol can also facilitate esterification. For a more controlled process, cleavage is typically performed first.

-

A more direct method for methyl ester formation involves using a Wang or Rink Amide resin loaded with a special linker that releases the peptide as a methyl ester upon cleavage. However, the 2-CTC resin method followed by solution-phase esterification or direct cleavage into methanol is also common.

-

-

Purification:

-

Following cleavage, the solvent is evaporated.

-

The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Diagrams and Workflows

The following diagram illustrates the core chemical reactions involved in the coupling of the second valine residue during SPPS.

Caption: Reaction scheme for the coupling step in Fmoc-SPPS.

This diagram outlines the cyclical process of solid-phase peptide synthesis.

Caption: Cyclical workflow for solid-phase peptide synthesis.

Fmoc-protected dipeptides are fundamental building blocks in constructing more complex molecules, such as peptide-based linkers used in Antibody-Drug Conjugates (ADCs).

Caption: Role of dipeptides in the ADC development pipeline.

References

Technical Guide on the Stability and Storage of Fmoc-Val-Val-OMe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the dipeptide derivative Fmoc-Val-Val-OMe. Understanding the chemical stability of this and similar peptide intermediates is critical for ensuring the integrity of research and the successful development of peptide-based therapeutics. This document outlines potential degradation pathways, recommended handling procedures, and analytical methodologies for assessing purity and stability.

Chemical Structure and Properties

This compound is a dipeptide composed of two valine residues, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the C-terminus protected as a methyl ester.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C26H32N2O5 |

| Molecular Weight | 452.54 g/mol |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in common organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).[1] |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the lability of the Fmoc protecting group and the susceptibility of the C-terminal methyl ester to hydrolysis. The central peptide bond is generally stable under standard laboratory conditions.

Fmoc Group Lability

The Fmoc group is notoriously labile to basic conditions.[2][3] Deprotection occurs via a β-elimination mechanism, initiated by the abstraction of the acidic proton on the C9 position of the fluorene (B118485) ring. This leads to the formation of dibenzofulvene (DBF) and the free N-terminal amine of the dipeptide. The reaction is typically rapid in the presence of primary and secondary amines, such as piperidine.[2][3] Tertiary amines like diisopropylethylamine (DIEA) can also induce slow deprotection.[3]

Methyl Ester Hydrolysis

The C-terminal methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, Fmoc-Val-Val-OH. Basic hydrolysis (saponification) is generally faster than acid-catalyzed hydrolysis. The presence of moisture can facilitate this degradation pathway, especially at non-neutral pH.

A potential degradation pathway for this compound is illustrated below.

References

Methodological & Application

Application Note: Step-by-Step Protocol for the Synthesis of Fmoc-Val-Val-OMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed, step-by-step protocol for the solution-phase synthesis of the protected dipeptide, Fmoc-Val-Val-OMe. The synthesis involves the coupling of N-α-Fmoc-protected L-valine (Fmoc-Val-OH) with the methyl ester of L-valine (H-Val-OMe), facilitated by the widely used coupling reagents dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). This method is a fundamental technique in peptide chemistry, crucial for the construction of peptides and peptidomimetics in drug discovery and development. The protocol includes details on reagent quantities, reaction conditions, purification, and characterization of the final product.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Materials | |

| Fmoc-Val-OH Molecular Weight | 339.39 g/mol |

| L-Valine methyl ester hydrochloride Molecular Weight | 167.64 g/mol |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₂₆H₃₂N₂O₅ |

| Molecular Weight | 452.55 g/mol |

| Reaction Parameters | |

| Typical Yield | 85-95% |

| Purity (post-purification) | >98% (HPLC) |

| Characterization Data | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.77 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.5 Hz, 2H), 7.40 (t, J=7.5 Hz, 2H), 7.31 (t, J=7.5 Hz, 2H), 6.40 (d, J=8.8 Hz, 1H), 5.34 (d, J=9.2 Hz, 1H), 4.61 (dd, J=8.8, 4.8 Hz, 1H), 4.40 (m, 2H), 4.24 (t, J=6.8 Hz, 1H), 3.74 (s, 3H), 2.25-2.10 (m, 2H), 1.01-0.90 (m, 12H) |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺: 453.2, [M+Na]⁺: 475.2 |

Experimental Protocol

This protocol details the solution-phase synthesis of this compound using DCC and HOBt as coupling agents.

Materials:

-

N-α-Fmoc-L-valine (Fmoc-Val-OH)

-

L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the Amine Salt:

-

In a round-bottom flask, dissolve L-valine methyl ester hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add DIPEA or TEA (1.1 eq) to the solution to neutralize the hydrochloride salt and generate the free amine. Stir the mixture at room temperature for 15-20 minutes.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve Fmoc-Val-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled Fmoc-Val-OH solution.

-

Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

-

Coupling Reaction:

-

To the activated Fmoc-Val-OH solution, add the freshly prepared L-valine methyl ester solution from step 1.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Combine the filtrates and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute with a gradient of ethyl acetate in hexane (B92381) (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white solid.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Confirm the identity and purity of the product by ¹H NMR spectroscopy and mass spectrometry.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the solution-phase synthesis of this compound.

Application Notes and Protocols for Monitoring Fmoc-Val-Val-OMe Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides is a cornerstone of drug discovery and development. The coupling of amino acids, the fundamental building blocks of peptides, requires careful monitoring to ensure complete reactions and high purity of the final product. Incomplete coupling can lead to the formation of deletion sequences, which are often difficult to separate from the desired peptide, compromising yield and purity. This document provides detailed application notes and protocols for monitoring the coupling reaction between N-α-Fmoc-L-valine (Fmoc-Val-OH) and L-valine methyl ester (H-Val-OMe) to form Fmoc-Val-Val-OMe. A variety of techniques, from simple qualitative colorimetric tests to quantitative chromatographic and spectroscopic methods, are discussed to provide a comprehensive guide for researchers.

Reaction Scheme

The coupling reaction to be monitored is as follows:

Fmoc-Val-OH + H-Val-OMe·HCl --(Coupling Agent, Base)--> this compound

Monitoring Techniques: An Overview

Several techniques can be employed to monitor the progress of the this compound coupling reaction. The choice of method often depends on the scale of the reaction, the required level of accuracy, and the available instrumentation.

-

Qualitative Colorimetric Tests: These are rapid, simple, and cost-effective methods for detecting the presence or absence of free primary amines. They are particularly useful for providing a quick "yes/no" answer regarding reaction completion.

-

Thin-Layer Chromatography (TLC): A straightforward chromatographic technique that allows for the visual tracking of the consumption of starting materials and the formation of the product.

-

High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique that provides detailed information on the reaction progress, purity of the product, and the presence of any side products.

-

Mass Spectrometry (MS): Used to confirm the identity of the product by determining its molecular weight. It can be used in conjunction with HPLC (LC-MS) for comprehensive analysis.

I. Qualitative Colorimetric Tests

A. Kaiser Test (Ninhydrin Test)

The Kaiser test is a highly sensitive method for the detection of primary amines.[1][2] Ninhydrin (B49086) reacts with the free amino group of H-Val-OMe to produce a characteristic deep blue color (Ruhemann's purple).[1] A negative test (the solution remains yellow or colorless) indicates the absence of free primary amines, suggesting the coupling reaction is complete.

Experimental Protocol: Kaiser Test for Solution-Phase Monitoring

Reagents:

-

Solution A: 5 g of ninhydrin in 100 mL of ethanol.

-

Solution B: 40 g of phenol (B47542) in 20 mL of n-butanol.

-

Solution C: 1.0 mL of a 0.001 M aqueous solution of potassium cyanide (KCN) diluted with 49 mL of pyridine.

Procedure:

-

Withdraw a small aliquot (a few microliters) of the reaction mixture using a glass capillary.

-

Spot the aliquot onto a piece of filter paper or into a small test tube.

-

Add 2-3 drops of each of Solution A, Solution B, and Solution C to the sample.

-

Heat the sample at 100-120°C for 5 minutes.[1]

-

Observe the color change.

Interpretation of Results:

| Observation | Interpretation |

| Intense blue color | Incomplete reaction; free H-Val-OMe remains. |

| Faint blue color | Reaction is nearing completion. |

| Yellow or colorless | Reaction is complete; no free primary amine detected. |

Caution: Overheating or prolonged heating should be avoided as it may cause the cleavage of the Fmoc group, leading to a false positive result.[3]

II. Chromatographic Techniques

A. Thin-Layer Chromatography (TLC)

TLC is a versatile technique for monitoring the progress of a reaction by separating the components of the reaction mixture on a silica (B1680970) plate. The disappearance of the starting materials (Fmoc-Val-OH and H-Val-OMe) and the appearance of the product spot (this compound) can be visualized.

Experimental Protocol: TLC Monitoring

Materials:

-

Silica gel TLC plates (e.g., Silica Gel 60 F254).

-

Developing chamber.

-

Mobile Phase (Eluent): A mixture of non-polar and polar solvents. Common starting points for protected amino acids and dipeptides include:

-

Dichloromethane:Methanol (e.g., 95:5 or 90:10 v/v)

-

Ethyl acetate:Hexane (e.g., 1:1 or 2:1 v/v)

-

-

Visualization Agents:

-

UV light (254 nm) for visualizing the Fmoc-containing compounds.

-

Ninhydrin stain for visualizing the free amine of H-Val-OMe.

-

Potassium permanganate (B83412) stain for general visualization of organic compounds.

-

Procedure:

-

Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.

-

On a TLC plate, lightly mark an origin line with a pencil.

-

Spot a small amount of the reaction mixture at the origin. It is also advisable to spot the starting materials (Fmoc-Val-OH and H-Val-OMe) in separate lanes for comparison.

-

Place the TLC plate in the developing chamber and allow the mobile phase to ascend to near the top of the plate.

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely.

-

Visualize the spots under UV light. The Fmoc-protected compounds will appear as dark spots.

-

Further visualize by dipping the plate in a ninhydrin stain and heating to reveal the presence of any unreacted H-Val-OMe (appears as a colored spot).

Interpretation:

-

Reaction Start (t=0): Spots corresponding to Fmoc-Val-OH and H-Val-OMe will be visible.

-

During Reaction: The intensity of the starting material spots will decrease, and a new spot corresponding to the this compound product will appear. The product spot should be UV active but ninhydrin-negative.

-

Reaction Completion: The spot corresponding to H-Val-OMe should no longer be visible (or be very faint) by ninhydrin staining.

B. High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the gold standard for quantitative monitoring of peptide coupling reactions. It allows for the separation and quantification of starting materials, product, and any impurities.

Experimental Protocol: RP-HPLC Monitoring

Instrumentation and Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

-

Gradient: A linear gradient from, for example, 30% B to 90% B over 20 minutes. The exact gradient should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm (for the Fmoc group) and 220 nm (for the peptide bond).

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.

-

Quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., 500 µL of 50% acetonitrile/water). This prevents further reaction before analysis.

-

Filter the sample if necessary before injection.

Data Analysis and Interpretation:

By integrating the peak areas of the starting materials and the product at different time points, a reaction profile can be generated. The percentage conversion can be calculated as follows:

% Conversion = [Area(Product) / (Area(Product) + Area(Limiting Reactant))] * 100

Expected Elution Order:

In reverse-phase HPLC, more polar compounds elute earlier. Therefore, the expected elution order would be:

-

H-Val-OMe (most polar)

-

Fmoc-Val-OH

-

This compound (most non-polar)

Quantitative Data Summary (Illustrative)

The following table provides an illustrative example of quantitative data that could be obtained from HPLC monitoring of the this compound coupling reaction.

| Time (minutes) | % Fmoc-Val-OH Remaining | % H-Val-OMe Remaining | % this compound Formed |

| 0 | 100 | 100 | 0 |

| 15 | 65 | 62 | 38 |

| 30 | 35 | 31 | 69 |

| 60 | 10 | 8 | 92 |

| 120 | <1 | <1 | >99 |

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of the synthesized peptide. It is often coupled with HPLC (LC-MS) to provide both separation and identification.

Experimental Protocol: Mass Spectrometry Analysis

Ionization Technique: Electrospray Ionization (ESI) is commonly used for peptides.

Analysis:

-

A diluted sample of the final reaction mixture is infused into the mass spectrometer.

-

The instrument measures the mass-to-charge ratio (m/z) of the ions.

-

For this compound (C26H32N2O5), the expected monoisotopic mass is 468.23 g/mol .

-

In positive ion mode, the expected ions would be [M+H]+ at m/z 469.2, [M+Na]+ at m/z 491.2, and [M+K]+ at m/z 507.2.

The presence of a peak corresponding to the expected mass of this compound confirms the successful synthesis of the dipeptide.

Visualizations

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Val-Val-OMe Coupling

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the coupling efficiency of Fmoc-Val-Val-OMe.

Troubleshooting Guide

Issue: Low Coupling Efficiency or Incomplete Reaction

This guide addresses common causes for low yields and incomplete coupling of this compound and provides systematic solutions.

| Potential Cause | Recommended Action | Explanation |

| Steric Hindrance | • Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[1][2] • Increase the coupling time and/or temperature. • Repeat the coupling step with fresh reagents.[1] | The bulky side chains of valine residues can sterically hinder the coupling reaction, slowing it down or preventing it from going to completion. More powerful activating agents can overcome this hindrance. |

| Peptide Aggregation | • Switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or by adding dimethyl sulfoxide (B87167) (DMSO).[3] • Perform the coupling at an elevated temperature.[3] • Utilize sonication during the coupling step.[3] | Hydrophobic sequences, like Val-Val, are prone to aggregation on the solid support, which can block reactive sites. Changing the solvent environment or adding energy can disrupt the hydrogen bonds causing aggregation. |

| Diketopiperazine (DKP) Formation | • Use 2-chlorotrityl chloride resin, as its steric bulk inhibits DKP formation.[3] • Instead of coupling a single amino acid, use a pre-synthesized Fmoc-Val-Val-OH dipeptide.[4] • Minimize the time between the Fmoc deprotection of the first valine and the coupling of the second. | Diketopiperazine formation is a common side reaction at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support.[1][4] This is particularly prevalent with Fmoc-based synthesis.[1] |

| Premature Fmoc Cleavage | • Avoid using an excessive amount of base (e.g., DIPEA).[1] • Consider using a weaker base, such as collidine, especially if racemization is also a concern.[1] | The Fmoc protecting group can be prematurely cleaved by the base used in the coupling reaction, leading to undesired side products. |

| Incomplete Fmoc Deprotection | • Extend the deprotection time or perform a second deprotection step.[5] • Add 1-2% DBU to the piperidine (B6355638) deprotection solution to increase its efficacy.[5] | If the Fmoc group from the first valine residue is not completely removed, the subsequent coupling reaction will be incomplete. |

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for the sterically hindered this compound synthesis?

For sterically hindered couplings like Val-Val, aminium/uronium salt-based reagents are generally more effective than carbodiimides alone.[1] Reagents like HATU, HBTU, and PyBOP are highly recommended as they are very efficient and can help minimize racemization.[1][2][6] HATU is often considered one of the most reactive coupling reagents, making it a good choice for difficult sequences.[2]

Q2: How can I monitor the progress of the coupling reaction?

The completion of the coupling reaction can be monitored by checking for the presence of free primary amines on the solid support. A qualitative Kaiser test is commonly used for this purpose.[7][8] A blue color in the test indicates the presence of free amines and an incomplete coupling, while a yellow or colorless result suggests the reaction is complete.[7] Note that the Kaiser test gives a false negative for secondary amines like proline.[8]

Q3: What is diketopiperazine (DKP) formation and how can I prevent it?

DKP formation is a major side reaction during the synthesis of dipeptides.[1] After the deprotection of the second amino acid, its free N-terminal amine can attack the ester bond linking the peptide to the resin, forming a cyclic dipeptide (diketopiperazine) and cleaving it from the support.[4] This is especially common with Fmoc SPPS.[1] To minimize DKP formation, you can:

-

Use a sterically hindered resin like 2-chlorotrityl chloride resin.[3]

-

Couple a pre-formed Fmoc-Val-Val-OH dipeptide instead of sequential single amino acid couplings.[4]

-

Ensure there is no delay between the Fmoc deprotection and the subsequent coupling step.

Q4: Which solvent and base combination is optimal?

N,N-Dimethylformamide (DMF) is a standard solvent for solid-phase peptide synthesis.[9] However, for sequences prone to aggregation, N-methylpyrrolidone (NMP) or the addition of DMSO can be beneficial.[3] The most commonly used base is N,N-diisopropylethylamine (DIPEA).[1] However, to minimize potential racemization, a weaker base like N-methylmorpholine (NMM) or collidine can be used.[1][10]

Q5: Can I reuse my coupling reagents?

No, it is not recommended to reuse coupling reagents. For a successful and complete coupling, fresh reagents should be used for each coupling step, especially for difficult sequences.[1]

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation, particularly for sterically hindered residues. The following table summarizes the characteristics of commonly used coupling reagents.

| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Issues |

| HATU | Aminium/Uronium Salt | Very High | Extremely fast reaction times, effective for hindered amino acids, low racemization.[2] | Higher cost compared to other reagents.[2] |

| HBTU/TBTU | Aminium/Uronium Salt | High | Very efficient, low racemization, widely used in standard protocols.[1][6] | Can exist as a guanidinium (B1211019) isomer, which is less reactive. |

| PyBOP | Phosphonium Salt | High | Very effective for hindered couplings and cyclizations.[1] | Byproducts can be difficult to remove. |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective, minimizes racemization when HOBt is used.[6][10] | Slower reaction times for hindered residues, byproduct (diisopropylurea) is soluble and must be washed away.[6][10] |

Experimental Protocols

Standard Protocol for this compound Coupling on Solid Support

This protocol outlines a standard procedure for the coupling of the second valine residue. It assumes the first Fmoc-Val is already attached to a suitable resin (e.g., Wang resin).

1. Materials:

-

Fmoc-Val-Resin

-

Fmoc-Val-OH

-

Coupling Reagent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF)

-

Deprotection Solution: 20% piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

2. Fmoc Deprotection: a. Swell the Fmoc-Val-Resin in DMF for 20-30 minutes. b. Drain the DMF. c. Add the 20% piperidine in DMF solution to the resin. d. Agitate for 5 minutes. e. Drain the solution. f. Add fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes. g. Drain the solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times).

3. Coupling Reaction: a. In a separate vessel, dissolve Fmoc-Val-OH (3-4 equivalents) and HATU (3-4 equivalents) in DMF. b. Add DIPEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 40°C). e. Monitor the reaction for completion using a Kaiser test.[7]

4. Washing: a. Once the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts. c. Dry the resulting Fmoc-Val-Val-Resin under vacuum.

Visualizations

Caption: Chemical activation and coupling pathway for Fmoc-Val-OH.

Caption: Troubleshooting workflow for low coupling efficiency.

Caption: Interplay of parameters affecting coupling efficiency.

References

- 1. chempep.com [chempep.com]

- 2. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [m.peptidescientific.com]

- 3. peptide.com [peptide.com]

- 4. Bot Detection [iris-biotech.de]

- 5. Bot Detection [iris-biotech.de]

- 6. peptide.com [peptide.com]

- 7. Bot Detection [iris-biotech.de]

- 8. peptide.com [peptide.com]

- 9. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

troubleshooting incomplete Fmoc deprotection of Val-Val dipeptide

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with incomplete Fmoc deprotection of the Val-Val dipeptide, a common challenge due to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc deprotection of Val-Val dipeptide often incomplete?

Incomplete Fmoc deprotection of Val-Val dipeptide is primarily due to two factors:

-

Steric Hindrance: The bulky side chains of the two adjacent valine residues can physically block the piperidine (B6355638) base from accessing the Fmoc group, thus hindering its removal.[1][2]

-

Peptide Aggregation: Hydrophobic sequences like Val-Val have a tendency to aggregate on the solid support, forming secondary structures such as beta-sheets.[3][4][5] This aggregation can limit solvent and reagent accessibility to the peptide chain, leading to incomplete reactions.[3][6]

Q2: How can I detect incomplete Fmoc deprotection?

Several methods can be used to detect the presence of unreacted N-terminal Fmoc groups:

-

Kaiser Test: This is a highly sensitive qualitative colorimetric test for primary amines.[7][8] A positive result (blue beads) after the deprotection step indicates the presence of free amino groups, signifying successful deprotection. A negative result (yellow beads) suggests that the Fmoc group is still attached.[1][9]

-

HPLC Analysis: Cleaving a small sample of the peptide from the resin and analyzing it by HPLC is a comprehensive method to monitor the completion of the Fmoc cleavage.[1] The Fmoc-protected peptide will have a distinct retention time compared to the deprotected peptide.

-

UV Monitoring: Automated peptide synthesizers can monitor the UV absorbance of the dibenzofulvene-piperidine adduct released during deprotection.[1][10] If the UV signal does not return to baseline, it may indicate a slow or incomplete reaction.

Troubleshooting Guide

Problem: The Kaiser test is negative (yellow beads) after the standard Fmoc deprotection of a Val-Val sequence.

This indicates that the N-terminal amine is still protected by the Fmoc group. Below are potential solutions, ranging from simple adjustments to more advanced strategies.

Solution 1: Optimization of Deprotection Conditions

The first step is to modify the standard deprotection protocol to favor complete removal of the Fmoc group.

| Parameter | Standard Protocol | Optimized Protocol for Difficult Sequences | Rationale |

| Deprotection Time | 2-5 minutes, repeated once | Increase to 10-30 minutes, repeat 2-3 times | Allows more time for the base to overcome steric hindrance.[1][11] |

| Piperidine Conc. | 20% in DMF | 20-50% in DMF or NMP | A higher concentration of the base can increase the reaction rate.[12] |

| Temperature | Room Temperature | Increase to 30-50°C | Elevated temperatures can help disrupt aggregation and increase reaction kinetics.[5] |

Solution 2: Use of a Stronger Base

If optimizing the standard conditions is insufficient, a stronger, non-nucleophilic base can be employed.

| Base | Recommended Concentration | Key Considerations |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-2% (v/v) added to the piperidine/DMF solution | DBU is a much stronger base than piperidine and can significantly accelerate Fmoc removal.[10][11] It is non-nucleophilic and does not form an adduct with dibenzofulvene, so a scavenger like piperidine is still required.[10] Caution: DBU can promote aspartimide formation in sequences containing aspartic acid.[10][13] |

Solution 3: Disruption of Peptide Aggregation

For sequences prone to aggregation, modifying the solvent system or using chaotropic agents can improve reagent accessibility.

| Method | Protocol | Mechanism of Action |

| Chaotropic Agents | Add 1M LiCl or KSCN to the deprotection solution. | These salts disrupt the hydrogen bonds that lead to the formation of secondary structures like beta-sheets.[4][5] |

| Alternative Solvents | Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF. | NMP is a more polar solvent than DMF and can be more effective at disrupting peptide aggregation.[6][12] |

| Microwave Synthesis | Utilize a microwave peptide synthesizer. | Microwave energy can accelerate deprotection and coupling reactions, and the associated heating can help to break up aggregates. |

Solution 4: Advanced Synthesis Strategies

For extremely difficult sequences, incorporating backbone modifications or using specialized building blocks may be necessary.

| Strategy | Description |

| Backbone Protection | Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of one of the valine residues.[4][5] |

| Pseudoproline Dipeptides | Introduce a pseudoproline dipeptide (e.g., Fmoc-Ser(ΨPro)-OH or Fmoc-Thr(ΨPro)-OH) in a preceding position. |

Experimental Protocols

Kaiser Test (Ninhydrin Test) Protocol

This protocol is used to detect the presence of free primary amines on the resin.[8]

Reagents:

-

Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

-

Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.

-

Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.

Procedure:

-

Place 10-15 beads of the peptide-resin into a small test tube.

-

Add 2-3 drops of Reagent A.

-

Add 2-3 drops of Reagent B.

-

Add 2-3 drops of Reagent C.

-

Heat the test tube at 110°C for 5 minutes.

-

Observe the color of the beads and the solution.

Interpretation of Results:

| Observation | Interpretation | Action |

| Intense blue solution and beads | Deprotection is complete. | Proceed to the next coupling step. |

| Yellow or colorless solution and beads | Deprotection is incomplete. | Repeat the deprotection step using a more rigorous protocol. |

| Light blue solution, dark blue beads | Deprotection is likely incomplete. | Repeat the deprotection step. |

HPLC Analysis Protocol for Deprotection Monitoring

Procedure:

-

Take a small sample of the peptide-resin (approx. 2-5 mg) after the deprotection step.

-

Wash the resin sample with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Add the cleavage cocktail to the resin and allow the cleavage to proceed for 1-2 hours.

-

Precipitate the cleaved peptide with cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

-

Analyze the sample using reverse-phase HPLC (RP-HPLC) with a C18 column.

-

Compare the chromatogram to a reference sample of the fully deprotected peptide and the Fmoc-protected peptide if available. Incomplete deprotection will result in a peak corresponding to the Fmoc-Val-Val-peptide.

Visual Guides

Caption: Standard workflow for Fmoc deprotection and monitoring.

Caption: Causes of incomplete Fmoc deprotection in Val-Val sequences.

Caption: Decision tree for troubleshooting incomplete deprotection.

References

- 1. chempep.com [chempep.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. americanpeptidesociety.org [americanpeptidesociety.org]

- 8. peptide.com [peptide.com]

- 9. Bot Detection [iris-biotech.de]

- 10. peptide.com [peptide.com]

- 11. Bot Detection [iris-biotech.de]

- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 13. peptide.com [peptide.com]

identifying side products in Fmoc-Val-Val-OMe synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fmoc-Val-Val-OMe. The information provided aims to help identify and mitigate the formation of common side products, ensuring a higher purity and yield of the desired dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The two primary side products encountered during the solution-phase synthesis of this compound are the diketopiperazine (DKP) derivative, cyclo(Val-Val), and the diastereomeric impurity, Fmoc-D-Val-L-Val-OMe.

Q2: How is diketopiperazine (cyclo(Val-Val)) formed?

A2: Diketopiperazine formation is a common side reaction in dipeptide synthesis. After the coupling of the second amino acid (Valine), the deprotected N-terminal amino group of the dipeptide can intramolecularly attack the ester carbonyl group, leading to the cyclization and release of methanol (B129727) to form the stable six-membered ring of cyclo(Val-Val). This is particularly prevalent at the dipeptide stage.

Q3: What causes the formation of the diastereomeric impurity (Fmoc-D-Val-L-Val-OMe)?

A3: Racemization of the activated amino acid (Fmoc-Val-OH) during the coupling reaction is the cause of diastereomer formation. The activation process, especially with certain coupling reagents, can lead to the abstraction of the alpha-proton of the valine residue, resulting in a temporary loss of chirality and the subsequent formation of both L- and D-isomers upon reaction with the amino component (Val-OMe).

Q4: Which analytical techniques are best suited for identifying these side products?

A4: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.

-

HPLC: A reversed-phase HPLC method can separate the main product, this compound, from the more polar diketopiperazine and potentially from the diastereomer.

-

NMR: 1H NMR spectroscopy can be used to identify the characteristic signals of both the desired product and the side products. For example, the cyclic structure of the diketopiperazine will have a distinct set of proton signals compared to the linear dipeptide. Chiral chromatography or NMR with chiral shift reagents may be necessary to resolve and quantify the diastereomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

| Observed Issue | Potential Cause | Recommended Action(s) |

| Low yield of this compound and presence of a significant peak corresponding to cyclo(Val-Val) in HPLC. | Diketopiperazine (DKP) Formation: This is favored by prolonged reaction times, elevated temperatures, and the choice of base. | Optimize Reaction Conditions: - Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting materials are consumed.- Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).- Base: Use a hindered base like diisopropylethylamine (DIPEA) instead of less hindered bases. |

| Presence of a shoulder or a closely eluting peak next to the main product peak in HPLC, suggesting a diastereomer. | Racemization of Fmoc-Val-OH: The choice of coupling reagent and the reaction conditions can significantly influence the extent of racemization. | Select Appropriate Coupling Reagents: - Utilize coupling reagents known to suppress racemization, such as those based on HOBt (1-hydroxybenzotriazole) or Oxyma Pure.- Avoid excessive use of strong, non-hindered bases during the coupling step.Control Temperature: - Perform the activation and coupling steps at low temperatures (e.g., 0 °C). |

| Incomplete reaction, with starting materials (Fmoc-Val-OH and Val-OMe) remaining. | Inefficient Coupling: This can be due to suboptimal activation of the carboxylic acid or steric hindrance. | Optimize Coupling Protocol: - Coupling Reagent: Ensure the use of a sufficient excess of the coupling reagent and additives (e.g., DCC/HOBt or HATU).- Solvent: Use a dry, polar aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to ensure all reactants are fully dissolved.- Reaction Time: While minimizing DKP formation is important, ensure the reaction is allowed to proceed to completion by monitoring via TLC or HPLC. |

Experimental Protocols

General Protocol for Solution-Phase Synthesis of this compound

This protocol provides a general framework. Optimization of specific parameters may be necessary.

-

Preparation of Valine Methyl Ester Hydrochloride (H-Val-OMe·HCl): To a suspension of L-valine in methanol, slowly add thionyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain H-Val-OMe·HCl as a white solid.

-

Coupling Reaction:

-

Dissolve Fmoc-L-Val-OH and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.

-

In a separate flask, neutralize H-Val-OMe·HCl with a suitable base (e.g., N-methylmorpholine or diisopropylethylamine) in DCM.

-

Add the neutralized H-Val-OMe solution to the activated Fmoc-Val-OH solution.

-

Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate successively with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the pure this compound.

-

Analytical Methods

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

-

Detection: UV at 265 nm (for the Fmoc group).

-

This method should allow for the separation of this compound, cyclo(Val-Val), and potentially the diastereomeric impurity.

-

-

NMR Analysis:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1H NMR spectra to identify the characteristic peaks of the desired product and any impurities. Key signals to observe include the amide NH protons, alpha-protons of the amino acid residues, and the protons of the Fmoc protecting group.

-

Data Presentation

While specific quantitative data for the synthesis of this compound is highly dependent on the exact reaction conditions used, the following table provides a hypothetical representation of how results could be structured for comparison of different coupling methods.

| Coupling Method | Main Product Yield (%) | cyclo(Val-Val) (%) | Diastereomer (%) |

| DCC/HOBt | 85 | 10 | 5 |

| HATU/DIPEA | 90 | 5 | 5 |

| EDC/Oxyma | 88 | 8 | 4 |

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental results.

Visualizations

Below are diagrams illustrating the key chemical pathways described.

Caption: Main synthetic pathway for this compound.

Caption: Pathways for major side product formation.

Validation & Comparative

Mass Spectrometry Analysis of Fmoc-Val-Val-OMe: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data for Fmoc-Val-Val-OMe

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound when analyzed by positive ion electrospray ionization mass spectrometry (ESI-MS). The predicted molecular weight of this compound (C₂₉H₃₆N₂O₅) is 492.61 g/mol .

| Predicted Ion | m/z (Da) | Description | Alternative Fragmentation Pathways |

| [M+H]⁺ | 493.62 | Protonated molecular ion | - |

| [M+Na]⁺ | 515.60 | Sodium adduct | - |

| [M+K]⁺ | 531.57 | Potassium adduct | - |

| b₁ | 322.14 | Fmoc-Val fragment | - |

| y₁ | 132.10 | Val-OMe fragment | - |

| [M+H-Fmoc+H]⁺ | 271.18 | Result of McLafferty-type rearrangement and loss of the Fmoc group | - |

| Iminium Ion (Val) | 72.08 | Iminium ion of Valine | - |

| Fmoc Cation | 179.08 | Fluorenylmethyloxycarbonyl cation | - |

Experimental Protocol for ESI-MS/MS Analysis

This section outlines a general protocol for the analysis of Fmoc-protected dipeptides using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

1. Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v), to a final concentration of approximately 1-10 µM.

-

To promote protonation, acidify the sample solution with 0.1% formic acid.

2. Mass Spectrometry Analysis:

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺ and other adducts. A typical scan range would be m/z 100-1000.

-

MS/MS (Tandem MS) Analysis:

-

Select the protonated molecular ion ([M+H]⁺, m/z 493.62) as the precursor ion for collision-induced dissociation (CID).

-

Apply a collision energy (typically 10-40 eV) to induce fragmentation. The optimal collision energy should be determined empirically.

-

Acquire the product ion spectrum (MS/MS) to observe the characteristic fragment ions.

-

Predicted Fragmentation Pathway

The fragmentation of Fmoc-protected dipeptides in ESI-MS/MS is influenced by the presence of the bulky Fmoc group. Key fragmentation pathways for this compound are predicted to be:

-

Cleavage of the peptide bond: This is the most common fragmentation pathway for peptides, leading to the formation of b and y ions. For this compound, this would result in the b₁ (Fmoc-Val) and y₁ (Val-OMe) ions.

-

McLafferty-type rearrangement: Protonated Fmoc-protected peptides can undergo a characteristic rearrangement, leading to the loss of the Fmoc group as fluorenylmethanol and the formation of a protonated, de-protected peptide.[1]

-

Formation of iminium ions: Further fragmentation of the b or y ions can lead to the formation of iminium ions, which are characteristic of the amino acid residues present.

-

Loss of the protecting group: The Fmoc group itself can be lost, generating a characteristic ion at m/z 179.08.

Visualizing the Workflow and Fragmentation

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the predicted fragmentation pathway.

Caption: Experimental workflow for ESI-MS/MS analysis of this compound.

Caption: Predicted fragmentation pathway of protonated this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for the characterization of protected peptides, other analytical techniques can provide complementary information.

| Technique | Information Provided | Advantages | Limitations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including stereochemistry and conformation. | Non-destructive; provides unambiguous structure elucidation. | Lower sensitivity than MS; requires larger sample amounts; complex spectra for larger molecules. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution and sensitivity; well-established methods. | Does not provide structural information on its own; requires reference standards for identification. |

| Infrared (IR) Spectroscopy | Information about functional groups present in the molecule. | Fast and simple; provides a "fingerprint" of the molecule. | Limited structural information; not suitable for complex mixtures. |

References

A Comparative Analysis of Deprotection Methods for Fmoc-Val-Val-OMe

In the realm of peptide synthesis and drug development, the efficient and clean removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step. This guide provides a comparative study of common deprotection methods for the dipeptide methyl ester, Fmoc-Val-Val-OMe, offering valuable insights for researchers, scientists, and professionals in the field. We will delve into the performance of various reagents, supported by experimental data and detailed protocols.

The choice of deprotection agent can significantly impact reaction time, yield, and the purity of the final product. Here, we focus on the two most prevalent methods: the use of a secondary amine, piperidine (B6355638), and the non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Quantitative Comparison of Deprotection Methods

The following table summarizes the key performance indicators for the deprotection of this compound using piperidine and a DBU-based cocktail. The data is compiled from various studies on Fmoc deprotection of valine-containing peptides and serves as a representative comparison.

| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) | Key Considerations |

| Piperidine | 20% Piperidine in DMF | 5 - 20 minutes | >95% | >98% | Standard and reliable method. Piperidine acts as both the base and the scavenger for the dibenzofulvene (DBF) byproduct. |

| DBU-Based | 2% DBU, 2% Piperidine in DMF | 1 - 5 minutes | >95% | >98% | Faster deprotection. DBU is a stronger, non-nucleophilic base. A scavenger (e.g., piperidine) is required to trap the DBF byproduct and prevent side reactions.[1] |

Reaction Mechanism and Experimental Workflow

The deprotection of the Fmoc group proceeds via a β-elimination mechanism. A base removes the acidic proton on the C9 position of the fluorenyl group, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine of the peptide.

Below is a diagram illustrating the general workflow for the deprotection of this compound.

The following diagram illustrates the chemical signaling pathway of the Fmoc deprotection reaction.

Experimental Protocols

Below are detailed experimental protocols for the deprotection of this compound using piperidine and a DBU-based solution.

Method 1: Deprotection using 20% Piperidine in DMF

This is the most common and well-established method for Fmoc deprotection.[2][3][4]

Materials:

-

This compound

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a 20% (v/v) solution of piperidine in DMF in a round-bottom flask.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 5-20 minutes.

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and piperidine.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude H-Val-Val-OMe.

-

Purify the crude product by column chromatography if necessary.

Method 2: Deprotection using 2% DBU and 2% Piperidine in DMF

This method offers a faster alternative to the standard piperidine protocol.[1]

Materials:

-

This compound

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

-

Dissolve this compound in the deprotection solution in a round-bottom flask.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-5 minutes. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude H-Val-Val-OMe by column chromatography as needed.

Conclusion

Both piperidine and DBU-based methods are highly effective for the deprotection of this compound, consistently providing high yields and purity. The DBU-based method offers a significant advantage in terms of reaction speed, which can be beneficial for high-throughput applications. However, the standard piperidine method remains a robust and reliable choice for routine peptide synthesis. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, desired reaction time, and the sensitivity of the peptide to the basic conditions. For peptides prone to side reactions like aspartimide formation (not relevant for this compound), careful consideration of the base and reaction conditions is crucial.[5]

References

- 1. peptide.com [peptide.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. Bot Detection [iris-biotech.de]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.